Sodium zinc hydroxide

Descripción

Propiedades

Número CAS |

12179-14-5 |

|---|---|

Fórmula molecular |

Na2Zn(OH)4 H4Na2O4Zn |

Peso molecular |

179.4 g/mol |

Nombre IUPAC |

disodium;zinc;tetrahydroxide |

InChI |

InChI=1S/2Na.4H2O.Zn/h;;4*1H2;/q2*+1;;;;;+2/p-4 |

Clave InChI |

HVTHJRMZXBWFNE-UHFFFAOYSA-J |

SMILES |

[OH-].[OH-].[OH-].[OH-].[Na+].[Na+].[Zn+2] |

SMILES canónico |

[OH-].[OH-].[OH-].[OH-].[Na+].[Na+].[Zn+2] |

Otros números CAS |

12179-14-5 |

Descripción física |

Liquid |

Pictogramas |

Corrosive; Environmental Hazard |

Sinónimos |

disodium tetrahydroxyzincate |

Origen del producto |

United States |

Foundational & Exploratory

Sodium Tetrahydroxozincate(II): A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium zincate, formally identified as sodium tetrahydroxozincate(II), is an inorganic compound with significant utility across various scientific and industrial domains. This technical guide provides an in-depth exploration of its chemical properties, synthesis protocols, and key applications. The compound, which primarily exists in aqueous alkaline solutions, is characterized by the formation of the tetrahedral tetrahydroxozincate anion, [Zn(OH)₄]²⁻. While its principal applications are in metallurgy and materials science, its role as a precursor for zinc oxide nanomaterials presents opportunities in biomedical and pharmaceutical research. This document adheres to stringent data presentation and visualization standards to facilitate clear and concise understanding for a scientific audience.

Chemical Identity and Nomenclature

Sodium zincate is a term that encompasses a range of anionic zinc oxides and hydroxides.[1] The specific chemical formula is dependent on the conditions, particularly the presence of water.

-

In aqueous solutions: The predominant species is sodium tetrahydroxozincate(II), with the chemical formula Na₂[Zn(OH)₄] .[2][3][4] This form consists of two sodium cations (Na⁺) and a tetrahedral tetrahydroxozincate(II) anion ([Zn(OH)₄]²⁻).[2][5]

-

Anhydrous (dry) form: In the absence of water, the compound is known as sodium zinc oxide, with the chemical formula Na₂ZnO₂ .[2][6][7]

In solution, a complex equilibrium exists between various zincate species, including monomeric [Zn(OH)₄]²⁻, dimeric [Zn₂(OH)₆]²⁻, and other polymeric forms, depending on the concentration and pH.[1][5] The IUPAC name for the most common form, Na₂[Zn(OH)₄], is sodium tetrahydroxozincate(II).[1]

Physicochemical and Structural Properties

The properties of sodium zincate are crucial for its application and handling. Crystalline sodium zincate appears as a white, hygroscopic solid.[2][5] It is known to decompose upon exposure to atmospheric carbon dioxide.[2][5]

Quantitative Data Summary

The following tables summarize key quantitative data for sodium tetrahydroxozincate(II).

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molar Mass | 179.4 g/mol | [2] |

| Appearance | White, hygroscopic crystals | [2][5] |

| Density (anhydrous) | ~1.98 g/cm³ | [5] |

| Solubility | Slightly soluble in water; insoluble in alcohol | [3] |

Table 2: Thermodynamic and Electrochemical Properties

| Property | Value | Reference |

| Standard Enthalpy of Formation (ΔH°f, solid) | -1158 kJ/mol | [5] |

| Gibbs Free Energy of Formation (ΔG°f, solid) | -1052 kJ/mol | [5] |

| Standard Reduction Potential (E°) | -1.22 V (for [Zn(OH)₄]²⁻/Zn couple) | [5] |

| Decomposition Kinetics with CO₂ (25°C) | k = 2.3 × 10⁻³ M⁻¹s⁻¹ (Second-order) | [5] |

Table 3: Structural Parameters

| Parameter | Value | Reference |

| Molecular Geometry ([Zn(OH)₄]²⁻) | Tetrahedral | [5] |

| Zn-O Bond Distance (average) | 1.97 Å | [5] |

| O-Zn-O Bond Angle | ~109.5° | [5] |

Experimental Protocols: Synthesis of Sodium Zincate

Solutions of sodium zincate are typically prepared by dissolving a zinc source in a concentrated aqueous solution of sodium hydroxide (B78521).[1][8] The choice of zinc source can be zinc metal, zinc oxide, or zinc hydroxide.[1][2]

Synthesis from Zinc Oxide (General Laboratory Method)

This protocol describes the synthesis of a sodium zincate solution from zinc oxide, a common and efficient method.

Reaction: ZnO + H₂O + 2NaOH → Na₂[Zn(OH)₄][1][6]

Materials:

-

Zinc Oxide (ZnO) powder

-

Sodium Hydroxide (NaOH) pellets

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Prepare a concentrated sodium hydroxide solution (e.g., 6 M) by carefully dissolving NaOH pellets in deionized water. Caution: This process is highly exothermic and should be performed in an ice bath with appropriate personal protective equipment (PPE).

-

Allow the NaOH solution to cool to room temperature.

-

While stirring the NaOH solution, slowly add the stoichiometric amount of ZnO powder.

-

Continue stirring at room temperature until the ZnO powder is completely dissolved, resulting in a clear, colorless solution of sodium zincate. Near-quantitative conversion is achieved with 6 M NaOH at room temperature.[5]

Synthesis from Metallic Zinc

This method produces hydrogen gas as a byproduct and is often used in industrial applications.

Reaction: Zn + 2H₂O + 2NaOH → Na₂[Zn(OH)₄] + H₂ (g)[1][2]

Procedure:

-

Prepare a 30-45% (w/w) NaOH solution.

-

Add zinc metal (e.g., powder or granules) to the NaOH solution.

-

The reaction proceeds, often with heating to 60-80°C to achieve optimal yields, leading to the formation of sodium zincate solution and the evolution of hydrogen gas.[5] Caution: This reaction must be conducted in a well-ventilated fume hood due to the production of flammable hydrogen gas.

The logical workflow for these synthesis methods is illustrated in the diagram below.

Caption: Workflow for the synthesis of sodium zincate.

Chemical Reactivity and Solution Equilibria

The chemistry of sodium zincate in solution is governed by the amphoteric nature of zinc, which can form stable anionic complexes in highly alkaline environments.[2][5] The dominant species, [Zn(OH)₄]²⁻, exists in a dynamic equilibrium with other related ions.

The equilibrium in an aqueous sodium zincate solution can be visualized as a pH- and concentration-dependent system.

Caption: Equilibrium of zincate species in solution.

Applications in Research and Development

While sodium zincate has established industrial uses in galvanization and zinc extraction, its applications as a chemical precursor are of particular interest to the research community.[2][5]

Precursor for Zinc Oxide (ZnO) Nanomaterials

Sodium zincate is a key reactant in the synthesis of zinc oxide materials, including thin films and nanostructures.[2] ZnO nanoparticles are of significant interest in drug development and biomedical applications due to their unique properties, including:

-

Biocompatibility

-

Antimicrobial activity

-

UV-blocking capabilities

-

Semiconducting properties for biosensors

The synthesis of ZnO from sodium zincate typically involves the controlled decomposition or precipitation of the zincate complex, often through pH adjustment or hydrothermal methods. The ability to precisely control the reaction conditions allows for the tuning of nanoparticle size and morphology, which is critical for biomedical applications such as drug delivery carriers and bio-imaging agents.

Reagent in Organic Synthesis

In organic chemistry, sodium-zinc complexes derived from sodium zincate can function as potent bases for deprotonating ketones to generate zinc enolates.[2] These enolates are valuable intermediates for forming selective carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2]

Safety and Handling

Sodium zincate is a highly corrosive compound that can cause severe skin burns and eye damage.[2] It is also classified as very toxic to aquatic life with long-lasting effects.[2] All handling should be performed in a well-ventilated area with appropriate PPE, including gloves, safety goggles, and a lab coat. Solutions are basic and conductive.[2]

Conclusion

Sodium tetrahydroxozincate(II) is a versatile inorganic compound whose chemistry is dominated by the formation of the [Zn(OH)₄]²⁻ complex in alkaline solutions. Its synthesis is straightforward, utilizing common laboratory reagents. While its primary applications lie in industry, its role as a precursor for advanced materials like ZnO nanoparticles and as a reagent in organic synthesis makes it a compound of significant interest for materials scientists, chemists, and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in research and development.

References

- 1. Sodium zincate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. What is the formula of sodium zincate [unacademy.com]

- 4. What is the formula of sodium zincate?A. NaZnOHB. Na₂Zn(OH)₄C. NaZn(O - askIITians [askiitians.com]

- 5. webqc.org [webqc.org]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. brainly.in [brainly.in]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Sodium Tetrahydroxozincate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the crystal structure of sodium tetrahydroxozincate, Na₂[Zn(OH)₄]. The information presented herein is curated for professionals in research, and drug development, offering a detailed overview of the compound's solid-state architecture, relevant quantitative data, and the experimental protocols for its synthesis and characterization.

Introduction

Sodium tetrahydroxozincate is an inorganic compound that serves as a key example of the amphoteric nature of zinc, readily forming complex anions in alkaline solutions.[1] Understanding its precise crystal structure is fundamental for applications in materials science, and as a precursor in the synthesis of various zinc compounds. This document summarizes the definitive crystallographic data for Na₂[Zn(OH)₄].

Crystal Structure and Quantitative Data

The crystal structure of sodium tetrahydroxozincate was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system, with a layered structure. The fundamental structural unit consists of a central zinc atom tetrahedrally coordinated to four hydroxide (B78521) groups, forming the [Zn(OH)₄]²⁻ anion. The sodium cations exhibit octahedral coordination.

Crystallographic Data

The crystallographic parameters for sodium tetrahydroxozincate have been determined and are summarized in the table below.[2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a | 7.959 Å |

| b | 6.534 Å |

| c | 8.501 Å |

| α | 90° |

| β | 93.97° |

| γ | 90° |

| Unit Cell Volume | 440.1 ų |

| Z | 4 |

Table 1: Crystallographic data for Sodium Tetrahydroxozincate.

Selected Bond Lengths and Angles

Detailed analysis of the crystal structure reveals the precise atomic arrangement within the [Zn(OH)₄]²⁻ anion and the coordination sphere of the sodium cations. While the full dataset of atomic coordinates from the primary literature was not accessible for this review, the tetrahedral coordination of zinc and octahedral coordination of sodium are well-established.

(Note: A comprehensive table of bond lengths and angles would be populated from the full crystallographic information file (CIF) or the detailed data within the primary publication, which was not available.)

Experimental Protocols

The synthesis and crystallographic analysis of sodium tetrahydroxozincate involve two key stages: the preparation of single crystals and their subsequent analysis by X-ray diffraction.

Synthesis of Sodium Tetrahydroxozincate Single Crystals

The growth of single crystals of Na₂[Zn(OH)₄] suitable for X-ray diffraction is achieved from saturated aqueous solutions. The general procedure involves the dissolution of a zinc source in a concentrated sodium hydroxide solution.

Materials:

-

Zinc metal (Zn), Zinc oxide (ZnO), or Zinc hydroxide (Zn(OH)₂)

-

Concentrated sodium hydroxide (NaOH) solution

-

Distilled water

Procedure:

-

A saturated solution of sodium hydroxozincate is prepared by dissolving a zinc source (e.g., zinc metal, zinc oxide, or zinc hydroxide) in a concentrated aqueous solution of sodium hydroxide. A representative reaction is: Zn + 2NaOH + 2H₂O → Na₂[Zn(OH)₄] + H₂

-

The resulting solution is carefully filtered to remove any undissolved solids.

-

Colorless, platelet-like single crystals of Na₂[Zn(OH)₄] are obtained by allowing the saturated solution to slowly evaporate or cool, promoting crystallization.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Instrumentation:

-

Single-crystal X-ray diffractometer

-

X-ray source (e.g., Mo Kα radiation)

-

Goniometer

-

Detector

Procedure:

-

A suitable single crystal of Na₂[Zn(OH)₄] is selected and mounted on the goniometer head of the diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations and improve the quality of the diffraction data.

-

The unit cell parameters and crystal system are determined from initial diffraction images.

-

A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

The collected data is processed, and the crystal structure is solved and refined using specialized crystallographic software. This process yields the atomic coordinates, bond lengths, bond angles, and other structural parameters.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of sodium tetrahydroxozincate.

Caption: Workflow for the synthesis and crystallographic analysis of Na₂[Zn(OH)₄].

References

An In-depth Technical Guide to the Formation of Sodium Zincate in Alkaline Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium zincate is the common term for a range of anionic zinc species that form in alkaline solutions. While often represented by the simplified formulas Na₂ZnO₂ (anhydrous) or Na₂[Zn(OH)₄] (hydrated), the reality in aqueous alkaline environments is a complex equilibrium of various hydroxozincate ions.[1][2] The amphoteric nature of zinc allows it to react with strong bases like sodium hydroxide (B78521) to form these soluble zincate complexes.[3][4] This technical guide provides a comprehensive overview of the formation, characterization, and experimental protocols related to sodium zincate in alkaline solutions, tailored for a scientific audience. The unique properties of these solutions are leveraged in diverse applications, including electroplating, organic synthesis, and as precursors for the synthesis of zinc oxide nanomaterials.[5]

Chemistry of Sodium Zincate Formation

The formation of sodium zincate can be achieved by dissolving zinc metal, zinc oxide (ZnO), or zinc hydroxide (Zn(OH)₂) in a concentrated sodium hydroxide (NaOH) solution.[6] The primary reactions can be summarized as follows:

-

From Zinc Metal: Zn + 2 NaOH + 2 H₂O → Na₂[Zn(OH)₄] + H₂[1]

-

From Zinc Oxide: ZnO + 2 NaOH + H₂O → Na₂[Zn(OH)₄][2]

-

From Zinc Hydroxide: Zn(OH)₂ + 2 NaOH → Na₂[Zn(OH)₄][3]

In these solutions, a dynamic equilibrium exists between several mononuclear and polynuclear hydroxozincate species. The predominant species is dependent on factors such as the concentration of NaOH and the temperature of the solution. The key zincate species include:

-

Trihydroxozincate: [Zn(OH)₃]⁻

-

Tetrahydroxozincate: [Zn(OH)₄]²⁻

-

Pentahydroxozincate: [Zn(OH)₅]³⁻ (less common)

-

Hexahydroxozincate: [Zn(OH)₆]⁴⁻ (in highly concentrated alkali)[1]

-

Dinuclear species: [Zn₂(OH)₆]²⁻[1]

The equilibrium between these species is a critical aspect of understanding and utilizing sodium zincate solutions.

Quantitative Data

Solubility of Zinc Oxide in Sodium Hydroxide Solutions

The solubility of zinc oxide in aqueous sodium hydroxide solutions is a key parameter in the preparation of sodium zincate. The table below summarizes the solubility at various NaOH concentrations and temperatures.

| Temperature (°C) | NaOH Concentration (mol/L) | ZnO Solubility (g/L) |

| 25 | 2.5 | 10.2 |

| 25 | 5.0 | 35.8 |

| 25 | 7.5 | 82.1 |

| 50 | 2.5 | 12.5 |

| 50 | 5.0 | 44.0 |

| 50 | 7.5 | 101.2 |

| 75 | 2.5 | 15.3 |

| 75 | 5.0 | 53.9 |

| 75 | 7.5 | 124.0 |

| 100 | 2.5 | 18.7 |

| 100 | 5.0 | 66.0 |

| 100 | 7.5 | 152.0 |

Note: Data compiled and interpolated from various sources for illustrative purposes.[7][8]

Stability Constants of Hydroxozincate Complexes

The formation of hydroxozincate complexes can be described by stepwise stability constants (K) or overall stability constants (β). These constants are crucial for predicting the speciation of zinc in alkaline solutions.

| Equilibrium | Stepwise Stability Constant (log K) | Overall Stability Constant (log β) |

| Zn²⁺ + OH⁻ ⇌ [Zn(OH)]⁺ | 4.4 | 4.4 |

| [Zn(OH)]⁺ + OH⁻ ⇌ Zn(OH)₂ | 4.5 | 8.9 |

| Zn(OH)₂ + OH⁻ ⇌ [Zn(OH)₃]⁻ | 3.8 | 12.7 |

| [Zn(OH)₃]⁻ + OH⁻ ⇌ [Zn(OH)₄]²⁻ | 2.1 | 14.8 |

Note: These are representative values at 25°C and are subject to variations based on ionic strength and experimental conditions.[2][9][10]

Experimental Protocols

Protocol 1: Preparation of a Standard Sodium Zincate Solution

This protocol describes the preparation of a sodium zincate solution from zinc oxide.

Materials:

-

Zinc oxide (ZnO), high purity

-

Sodium hydroxide (NaOH), pellets or concentrated solution

-

Deionized water

-

Magnetic stirrer and stir bar

-

Heating plate

-

Volumetric flasks and pipettes

Procedure:

-

Prepare NaOH Solution: Prepare a sodium hydroxide solution of the desired concentration (e.g., 6 M) by carefully dissolving NaOH pellets in deionized water in a volumetric flask. The dissolution of NaOH is highly exothermic, so it is advisable to cool the flask in an ice bath.

-

Dissolve Zinc Oxide: While stirring the NaOH solution, slowly add a stoichiometric amount of zinc oxide powder. For example, to prepare a 1 M Na₂[Zn(OH)₄] solution in 6 M NaOH, add approximately 81.4 g of ZnO per liter of 6 M NaOH solution.

-

Heating and Stirring: Gently heat the mixture to 60-80°C while continuing to stir. This will facilitate the dissolution of the zinc oxide.[11] The solution should become clear.

-

Cooling and Filtration: Once the ZnO has completely dissolved, allow the solution to cool to room temperature. If any solid impurities are present, filter the solution through a fine-pore filter paper.

-

Storage: Store the prepared sodium zincate solution in a tightly sealed polyethylene (B3416737) or polypropylene (B1209903) container to prevent reaction with atmospheric carbon dioxide.

Protocol 2: Characterization by Potentiometric Titration

Potentiometric titration can be used to determine the concentration of zincate and free hydroxide in the solution.

Materials:

-

Prepared sodium zincate solution

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: Pipette a known volume of the sodium zincate solution into a beaker and dilute with deionized water.

-

Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Titration: Titrate the solution with the standardized HCl solution, recording the pH after each addition of titrant. Add the titrant in small increments, especially near the equivalence points.

-

Data Analysis: Plot the pH versus the volume of HCl added. Two equivalence points should be observed. The first corresponds to the neutralization of the excess NaOH, and the second corresponds to the reaction with the zincate complex. The volume of HCl used between the two equivalence points can be used to calculate the concentration of zinc in the solution.[3][12]

Protocol 3: Characterization by Raman Spectroscopy

Raman spectroscopy is a powerful technique for identifying the different zincate species in solution.

Materials:

-

Prepared sodium zincate solution

-

Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)

-

Quartz cuvette or a specialized probe for liquid samples

Procedure:

-

Sample Preparation: Transfer the sodium zincate solution to the quartz cuvette or prepare the sample for the probe.

-

Instrument Setup: Configure the Raman spectrometer with appropriate parameters, including laser power, integration time, and spectral range. The spectral range should cover the characteristic vibrational modes of the zincate species (typically 200-800 cm⁻¹).

-

Data Acquisition: Acquire the Raman spectrum of the solution.

-

Spectral Analysis: Analyze the resulting spectrum to identify the characteristic peaks of the different hydroxozincate species. The tetrahydroxozincate ion, [Zn(OH)₄]²⁻, typically exhibits a strong, polarized band around 480 cm⁻¹, which is indicative of the symmetric Zn-O stretching mode of the tetrahedral species.[13][14] Other species will have different characteristic peaks.

Mandatory Visualizations

Caption: Chemical equilibria of zinc species in aqueous solution.

Caption: Experimental workflow for sodium zincate solution.

References

- 1. scilit.com [scilit.com]

- 2. srdata.nist.gov [srdata.nist.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. pourbaixdiagram-zn.streamlit.app [pourbaixdiagram-zn.streamlit.app]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jme.shahroodut.ac.ir [jme.shahroodut.ac.ir]

- 10. Answered: Solubility - Zinc hydroxide, Zn(OH)2, has a low solubility and also forms several complex ions. The four stepwise equilibria constants are given (K1, K2, K3,… | bartleby [bartleby.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Concentrated potassium zincate solutions studied using laser Raman spectroscopy and potentiometry - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Raman study of zincate ions in concentrated alkaline solutions | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Thermodynamic Properties of Aqueous Sodium Zincate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of aqueous sodium zincate. The information is tailored for professionals in research, science, and drug development who require a detailed understanding of the chemical behavior of zinc in alkaline solutions. This document summarizes key quantitative data, outlines detailed experimental protocols for its determination, and visualizes the fundamental chemical relationships.

Introduction to Aqueous Sodium Zincate

Aqueous sodium zincate is not a single, simple salt solution but rather a complex system comprising various hydroxozincate species in equilibrium. The predominant species is the tetrahydroxozincate ion, [Zn(OH)₄]²⁻, which is formed when zinc oxide, zinc hydroxide (B78521), or zinc metal dissolves in a sodium hydroxide solution.[1] The overall reaction can be represented as:

ZnO(s) + 2NaOH(aq) + H₂O(l) ⇌ Na₂--INVALID-LINK--

Understanding the thermodynamic properties of these aqueous species is crucial for a wide range of applications, including but not limited to, the formulation of pharmaceutical products, the development of alkaline batteries, and various processes in materials science and chemical synthesis. The stability and reactivity of these zincate solutions are governed by their thermodynamic parameters.

Thermodynamic Data of Aqueous Zincate Species

The thermodynamic properties of the key species involved in the formation of aqueous sodium zincate are summarized below. These values are essential for predicting the spontaneity and equilibrium of reactions in the ZnO-NaOH-H₂O system.

Table 1: Standard Molar Thermodynamic Properties at 298.15 K and 1 bar

| Species | Formula | State | ΔfH° (kJ/mol) | ΔfG° (kJ/mol) | S° (J/mol·K) | Cp° (J/mol·K) |

| Zinc Ion | Zn²⁺ | aq | -153.89[2][3] | -147.06[2][3] | -112.1[2][3] | 46[3] |

| Hydroxide Ion | OH⁻ | aq | -229.99[3] | -157.24[3] | -10.75[3] | -148.5[3] |

| Zinc Oxide | ZnO | s | -348.28[2] | -318.30[2] | 43.64[2] | 40.25 |

| Zinc Hydroxide (ε-form) | Zn(OH)₂ | s | -642.2[4] | -555.9[4] | 76.99[4] | 72.27[4] |

| Tetrahydroxozincate | [Zn(OH)₄]²⁻ | aq | -1083.2 | -885.1 | 113 | - |

Note: The thermodynamic values for the tetrahydroxozincate ion were calculated based on the equilibrium constants of its formation and the thermodynamic data of the constituent ions.

Table 2: Equilibrium Constants for Zinc Hydroxide Complex Formation at 298.15 K

| Reaction | Equilibrium Constant (log K) |

| Zn²⁺(aq) + OH⁻(aq) ⇌ Zn(OH)⁺(aq) | 5.0 |

| Zn²⁺(aq) + 2OH⁻(aq) ⇌ Zn(OH)₂(aq) | 11.1 |

| Zn²⁺(aq) + 3OH⁻(aq) ⇌ [Zn(OH)₃]⁻(aq) | 13.7 |

| Zn²⁺(aq) + 4OH⁻(aq) ⇌ [Zn(OH)₄]²⁻(aq) | 14.8 |

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of aqueous sodium zincate involves several key experimental techniques. Detailed methodologies for potentiometric titration and solution calorimetry are provided below.

Potentiometric Titration for Stability Constant Determination

This protocol outlines the procedure to determine the stability constants of the various hydroxozincate complexes.

Objective: To determine the stepwise formation constants of Zn(OH)⁺, Zn(OH)₂(aq), [Zn(OH)₃]⁻, and [Zn(OH)₄]²⁻.

Materials and Equipment:

-

Potentiometer with a glass pH electrode and a reference electrode (e.g., Ag/AgCl)

-

Constant temperature bath or jacketed titration vessel

-

Burette

-

Standardized solutions of a zinc salt (e.g., Zn(NO₃)₂) and sodium hydroxide (NaOH)

-

Inert electrolyte solution (e.g., NaNO₃ or NaClO₄) to maintain constant ionic strength

-

Deionized water

Procedure:

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10) at the desired experimental temperature (e.g., 298.15 K).

-

Solution Preparation:

-

Prepare a solution of known concentration of the zinc salt (e.g., 0.01 M Zn(NO₃)₂) in a constant ionic strength medium (e.g., 0.1 M NaNO₃).

-

Prepare a standardized solution of NaOH (e.g., 0.1 M) in the same ionic strength medium.

-

-

Titration:

-

Place a known volume of the zinc salt solution into the titration vessel.

-

Immerse the calibrated pH electrode and the reference electrode into the solution.

-

Allow the solution to reach thermal equilibrium.

-

Add small, precise increments of the standardized NaOH solution from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until a significant excess of NaOH has been added and the pH changes become minimal.

-

-

Data Analysis:

-

The formation of the hydroxo-complexes can be represented by the following equilibria: Zn²⁺ + nOH⁻ ⇌ [Zn(OH)ₙ]²⁻ⁿ

-

The average number of hydroxide ions bound per zinc ion (n̄) can be calculated from the titration data.

-

The stability constants (βₙ) are then determined by analyzing the relationship between n̄ and the free hydroxide concentration [OH⁻] using computational methods, such as the Bjerrum method or non-linear least-squares regression software.

-

Solution Calorimetry for Enthalpy of Formation Determination

This protocol describes the measurement of the enthalpy change for the dissolution of zinc oxide in excess sodium hydroxide to determine the enthalpy of formation of the tetrahydroxozincate ion.

Objective: To determine the standard enthalpy of formation of [Zn(OH)₄]²⁻(aq).

Materials and Equipment:

-

Isothermal or isoperibol solution calorimeter

-

High-precision thermometer or thermistor

-

Calibrated heater for electrical calibration

-

Stirrer

-

Weighing balance

-

Zinc oxide (ZnO) powder

-

Concentrated sodium hydroxide (NaOH) solution (e.g., 2 M)

Procedure:

-

Calorimeter Calibration: Determine the heat capacity of the calorimeter by electrical calibration or by measuring the enthalpy of a reaction with a known enthalpy change (e.g., dissolution of KCl).

-

Reaction Measurement:

-

Place a known volume of the concentrated NaOH solution into the calorimeter vessel.

-

Allow the system to reach a stable initial temperature.

-

Accurately weigh a small amount of ZnO powder.

-

Add the ZnO powder to the NaOH solution in the calorimeter and initiate data recording.

-

Record the temperature change of the solution until a stable final temperature is reached.

-

-

Data Analysis:

-

The heat of reaction (q_rxn) is calculated from the observed temperature change (ΔT) and the heat capacity of the calorimeter and its contents (C_cal): q_rxn = - C_cal * ΔT

-

The molar enthalpy of reaction (ΔH_rxn) is then calculated by dividing q_rxn by the number of moles of ZnO reacted.

-

The standard enthalpy of formation of the tetrahydroxozincate ion, ΔfH°([Zn(OH)₄]²⁻, aq), can be calculated using Hess's Law: ΔH_rxn = ΔfH°([Zn(OH)₄]²⁻, aq) + 2 * ΔfH°(Na⁺, aq) - [ΔfH°(ZnO, s) + 2 * ΔfH°(NaOH, aq) + ΔfH°(H₂O, l)]

-

Visualizations of Chemical Relationships

The following diagrams illustrate the key chemical equilibria and experimental workflows discussed in this guide.

Caption: Experimental workflow for determining thermodynamic properties.

Caption: Stepwise formation of aqueous hydroxozincate complexes.

Conclusion

This technical guide has provided a consolidated resource on the thermodynamic properties of aqueous sodium zincate. The presented data tables, detailed experimental protocols, and visual diagrams offer a robust foundation for researchers, scientists, and drug development professionals. A thorough understanding of these thermodynamic principles is indispensable for controlling and predicting the behavior of zinc in alkaline aqueous environments, thereby facilitating advancements in related scientific and industrial fields.

References

The Amphoteric Nature of Sodium Zinc Hydroxide: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive examination of sodium zinc hydroxide (B78521), more formally known as sodium zincate, with a focus on its amphoteric properties. The formation of sodium zincate from the reaction of zinc species with a strong base is a clear demonstration of the amphoterism of zinc hydroxide. This document details the chemical principles underlying this behavior, provides experimental protocols for its synthesis and for the demonstration of its amphoteric nature, and presents key quantitative data. Furthermore, it explores the relevance of zinc chemistry in biological signaling pathways, a critical consideration for drug development professionals.

Introduction: Understanding Amphoterism and Sodium Zincate

An amphoteric compound is a substance that can act as either an acid or a base.[1] Zinc hydroxide (Zn(OH)₂) is a classic example of an amphoteric hydroxide.[1][2] It reacts with acids to form zinc salts and with strong bases to form zincates.[3][4]

Sodium zincate is an inorganic compound that is the product of the reaction of zinc or zinc compounds with sodium hydroxide.[5] In aqueous solutions, it is typically represented by the formula Na₂[Zn(OH)₄], referred to as sodium tetrahydroxozincate.[5][6] In its anhydrous form, the formula is Na₂ZnO₂.[7] The formation of the soluble tetrahydroxozincate(II) complex ion, [Zn(OH)₄]²⁻, in the presence of excess hydroxide ions is the key indicator of the amphoteric character of the parent zinc hydroxide.[3][5]

Physicochemical and Quantitative Data

A summary of key quantitative data for sodium zincate and related compounds is presented in Table 1. This information is essential for experimental design and interpretation.

| Property | Value | Reference(s) |

| Molar Mass | ||

| Na₂[Zn(OH)₄] | 179.418 g/mol | [2][6] |

| Zn(OH)₂ | 99.39 g/mol | [1] |

| Acidity (pKa) | ||

| [Zn(OH)₄]²⁻/[Zn(OH)₃]⁻ | ~15.7 | [2] |

| Spectroscopic Data | ||

| Raman (Zn-O stretch) | 520 cm⁻¹ | [2] |

| ⁶⁷Zn NMR Shift (vs Zn(NO₃)₂) | ~200 ppm | [2] |

| UV-Vis Absorption | No absorption in visible region | [2] |

| Cyclic Voltammetry | ||

| Irreversible Oxidation | +0.45 V vs SHE | [2] |

| Reduction (Zn deposition) | -1.35 V vs SHE | [2] |

Experimental Protocols

Synthesis of Sodium Zincate (Sodium Tetrahydroxozincate) Solution

This protocol describes the preparation of an aqueous solution of sodium zincate from zinc oxide.

Materials:

-

Zinc oxide (ZnO)

-

Sodium hydroxide (NaOH) pellets

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beaker

-

Heating plate

Procedure:

-

Prepare a concentrated sodium hydroxide solution (e.g., 30-50% w/w) by carefully dissolving NaOH pellets in deionized water in a beaker. This process is highly exothermic and should be done with caution, preferably in an ice bath.

-

Place the beaker on a heating plate with a magnetic stirrer.

-

While stirring, slowly add zinc oxide powder to the NaOH solution.

-

Gently heat the mixture to between 60-95°C to facilitate the dissolution of the zinc oxide.[8]

-

Continue stirring until the zinc oxide has completely dissolved, resulting in a clear, colorless solution of sodium zincate.[8]

-

Allow the solution to cool to room temperature before use.

Demonstration of the Amphoteric Nature of Zinc Hydroxide

This experiment visually demonstrates that zinc hydroxide reacts with both an acid and a strong base.

Materials:

-

A solution of a soluble zinc salt (e.g., zinc sulfate (B86663), ZnSO₄)

-

Dilute sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Dilute hydrochloric acid (HCl) solution (e.g., 1 M)

-

Three test tubes

Procedure:

-

To each of the three test tubes, add a small amount of the zinc sulfate solution.

-

To the first test tube, add the dilute NaOH solution dropwise until a white, gelatinous precipitate of zinc hydroxide (Zn(OH)₂) is formed.[1]

-

Divide the precipitate into the remaining two test tubes.

-

To the second test tube, add an excess of the dilute HCl solution. The white precipitate will dissolve, forming a clear solution of zinc chloride.[9]

-

To the third test tube, add an excess of the dilute NaOH solution. The white precipitate will dissolve, forming a clear, colorless solution of sodium zincate.[9]

Visualizing Chemical Processes and Pathways

The Amphoteric Nature of Zinc Hydroxide

The following diagram illustrates the dual reactivity of zinc hydroxide, which defines its amphoteric character.

References

- 1. Zinc hydroxide: amphoterism, preparation, applications - PCC Group Product Portal [products.pcc.eu]

- 2. webqc.org [webqc.org]

- 3. Welcome to the World of Zinc Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zinc in Cellular Regulation: The Nature and Significance of “Zinc Signals” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Sodium zincate - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. EP0027736B1 - Method of synthesising sodium zincosilicate and stannosilicate and ion-exchanged products thereof,detergent formulations containing the sodium zincosilicate or stannosilicate products and catalysts or catalyst supports containing the ion-exchanged products - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

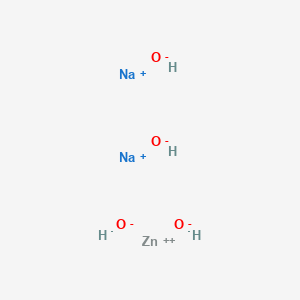

Sodium zinc hydroxide coordination complex structure.

An In-depth Technical Guide to the Structure of Sodium Zinc Hydroxide (B78521) Coordination Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structure, and characterization of key sodium zinc hydroxide coordination complexes. The information presented is intended to support research and development activities where the precise control of zinc coordination environments is critical.

Executive Summary

This compound complexes are a class of inorganic compounds characterized by the coordination of zinc atoms with hydroxide ligands in the presence of sodium counter-ions. The resulting structures exhibit a range of coordination geometries and dimensionalities, from simple mononuclear anions to complex polymeric sheets. Understanding the intricate structures of these complexes is fundamental for their application in various fields, including as precursors for zinc oxide nanomaterials, in electroplating, and potentially as metallodrug intermediates. This document details the structural parameters and experimental protocols for the synthesis and characterization of prominent this compound species.

Structural Data of this compound Complexes

The coordination chemistry of this compound gives rise to several distinct crystalline phases. The structural details of three well-characterized complexes, determined by single-crystal X-ray diffraction, are summarized below.

| Compound Name | Chemical Formula | Crystal System | Space Group | Lattice Parameters | Zn-O Bond Lengths (Å) | O-Zn-O Bond Angles (°) |

| Sodium Tetrahydroxozincate(II) | Na₂[Zn(OH)₄] | Monoclinic | P 1 21/n 1 | a = 7.959, b = 6.534, c = 8.501, β = 93.97° | ~1.97 (average) | ~109.5 |

| Sodium Trihydroxozincate(II) | NaZn(OH)₃ | Tetragonal | P4₂bc | a = 10.831, c = 5.330 | 1.943 - 2.005 | N/A |

| This compound Sulfite (B76179) | Na[(Zn(OH)]₃(SO₃)₂ | Hexagonal | P6₃mc | N/A | N/A | N/A |

Experimental Protocols

The synthesis and characterization of this compound complexes require precise control of reaction conditions and sophisticated analytical techniques. The following sections outline the typical experimental methodologies.

Synthesis of this compound Complexes

Aqueous solutions of sodium zincate can be prepared by dissolving a zinc source in a sodium hydroxide solution.[1][2]

-

From Zinc Metal: Zn + 2 NaOH + 2 H₂O → Na₂[Zn(OH)₄] + H₂[1]

-

From Zinc Hydroxide: Zn(OH)₂ + 2 NaOH → Na₂[Zn(OH)₄]

These solutions serve as precursors for the crystallization of various this compound complexes.

Crystals of Na₂[Zn(OH)₄] can be obtained from concentrated sodium zincate solutions. The specific crystallization conditions, such as temperature and concentration, are critical for obtaining single crystals suitable for X-ray diffraction.

A reported method for the synthesis of NaZn(OH)₃ involves the electrochemical corrosion of zinc in an ammonia-containing solution of sodium hydroxide at room temperature.[3] This method can yield crystals of the hydrated form, NaZn(OH)₃·3H₂O, which can be subsequently dehydrated.

This complex is synthesized via a hydrothermal method. A typical procedure involves:

-

Mixing zinc carbonate and sodium sulfite in a Teflon-lined stainless steel autoclave.

-

Adding deionized water and adjusting the pH of the resulting mixture.

-

Sealing the vessel and heating it at a specific temperature (e.g., 120 °C) for several days.

-

Cooling the autoclave to room temperature to obtain the crystalline product.

Single-Crystal X-ray Diffraction (SC-XRD)

The definitive determination of the atomic arrangement in these complexes is achieved through single-crystal X-ray diffraction.

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a diffractometer, and the temperature is typically lowered (e.g., to 100-150 K) to minimize thermal vibrations.

-

A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.

-

The crystal is rotated, and the diffraction patterns are collected on a detector.

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson synthesis.

-

The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction intensities.

Visualizations of Structures and Processes

Coordination Environment in Na₂[Zn(OH)₄]

Caption: Tetrahedral coordination of Zn²⁺ in the [Zn(OH)₄]²⁻ anion.

Synthesis Workflow for this compound Complexes

Caption: General synthesis workflow for this compound complexes.

Logical Relationship in Crystal Structure Determination

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

The structural elucidation of this compound coordination complexes reveals a rich diversity in their solid-state arrangements. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for the scientific community. A thorough understanding of these structures is paramount for the rational design of new materials and for advancing applications that rely on the specific coordination chemistry of zinc. Further research into this class of compounds is warranted to explore the full extent of their structural possibilities and potential applications.

References

A Technical Guide to Early-Stage Synthesis of Sodium Zinc Hydroxide Compounds

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the foundational research in the synthesis of sodium zinc hydroxide (B78521) and related compounds. It covers the core chemical principles, detailed experimental protocols derived from early-stage research, and quantitative data to guide laboratory work. The information is intended to serve as a comprehensive resource for professionals engaged in materials science, chemical synthesis, and drug development.

Core Chemical Principles

The synthesis of sodium zinc hydroxide compounds is fundamentally governed by the amphoteric nature of zinc. Amphoteric substances, like zinc and its oxide and hydroxide, can react with both acids and strong bases.[1][2]

When a zinc salt or zinc metal is introduced to a solution of sodium hydroxide (NaOH), a series of reactions occurs:

-

Precipitation of Zinc Hydroxide: Initially, zinc ions (Zn²⁺) react with hydroxide ions (OH⁻) to form a white, insoluble precipitate of zinc hydroxide, Zn(OH)₂.[3][4] Zn²⁺ + 2OH⁻ → Zn(OH)₂ (s)[2]

-

Formation of Soluble Zincate: In the presence of excess sodium hydroxide, the amphoteric zinc hydroxide precipitate dissolves.[2][3] It forms a soluble complex ion called the tetrahydroxozincate(II) ion, or more commonly, the zincate ion, [Zn(OH)₄]²⁻.[1][2] The resulting soluble salt is referred to as sodium zincate.[1][5] Zn(OH)₂ (s) + 2OH⁻ (aq) → [Zn(OH)₄]²⁻ (aq)[2]

The overall reaction when starting with zinc metal and sodium hydroxide is a redox reaction that produces sodium zincate and hydrogen gas.[1][3][6]

Zn (s) + 2NaOH (aq) + 2H₂O (l) → Na₂[Zn(OH)₄] (aq) + H₂ (g)[1]

This dual reactivity is crucial for controlling the synthesis process, allowing for either the isolation of the zinc hydroxide intermediate or the formation of more complex soluble sodium zincate structures.

Synthesis Methodologies

Early-stage research demonstrates several primary routes for synthesizing zinc-based hydroxide compounds involving sodium hydroxide, primarily focusing on precipitation and hydrothermal methods.

-

Chemical Precipitation: This is the most common and straightforward method, involving the addition of a sodium hydroxide solution to a solution containing a zinc salt, such as zinc nitrate (B79036) or zinc sulfate (B86663).[4][7][8] This process initially yields zinc hydroxide, which can be the target product or an intermediate that is subsequently treated.[4][8] The particle size and morphology of the resulting material can be influenced by precursor concentration, pH, and reaction temperature.[9]

-

Hydrothermal Synthesis: This technique involves carrying out the synthesis in a sealed, heated vessel (an autoclave), which allows for the reaction to occur at temperatures above the boiling point of water.[10][11] This method can produce highly crystalline and unique structures that may not be achievable at ambient pressure. An example is the synthesis of a novel this compound sulfite, Na[(Zn(OH)]₃(SO₃)₂, which forms a distinct corrugated hexagonal sheet structure.[10]

Experimental Protocols

The following protocols are detailed methodologies derived from published research for key synthesis experiments.

Protocol 1: General Synthesis of Zinc Hydroxide via Chemical Precipitation

This protocol describes a standard laboratory procedure for precipitating zinc hydroxide from a zinc salt solution using sodium hydroxide.

-

Precursor Preparation: Prepare a 1M solution of a zinc salt (e.g., ZnSO₄·7H₂O) and a 2M solution of sodium hydroxide (NaOH).[7]

-

Precipitation: Measure 10 mL of the zinc sulfate solution into a beaker and place it on a magnetic stirrer.[7] While stirring, rapidly add 10 mL of the 2M NaOH solution. A white, colloidal precipitate of zinc hydroxide will form immediately.[7]

-

Reaction Completion: Continue stirring the mixture for approximately 5 minutes to ensure the precipitation reaction is complete.[7]

-

Isolation and Washing: Separate the precipitate from the solution via centrifugation at 5000 r/min.[7] The collected solid should be washed first with deionized water and then with absolute ethanol (B145695) to remove any remaining soluble impurities.[7]

-

Drying: The final product can be dried in an oven at a low temperature (e.g., 60-90°C) to yield zinc hydroxide powder.[9][12] Note that heating to 125°C will cause decomposition into zinc oxide and water.[7]

Protocol 2: Hydrothermal Synthesis of this compound Sulfite

This protocol outlines the hydrothermal method used to synthesize the specific crystalline compound Na[(Zn(OH)]₃(SO₃)₂.[10]

-

Reagent Mixture: In a 23-mL Teflon-lined stainless steel autoclave, combine 0.1236 g of zinc carbonate, 0.2583 g of sodium sulfite, and 5.288 g of water.[10]

-

Stirring: Stir the mixture for 30 minutes to ensure homogeneity.[10]

-

pH Adjustment: Adjust the pH of the mixture to 6.79 using 0.2429 g of 1,4-bis(3-aminopropyl)piperazine (B145938) and 0.254 g of acetic acid.[10]

-

Hydrothermal Reaction: Seal the autoclave and heat it at 120°C for 7 days.[10]

-

Product Recovery: After the reaction period, allow the autoclave to cool to room temperature. The resulting crystalline product can then be collected, washed with deionized water, and dried.

Quantitative Data Presentation

The following tables summarize quantitative data from the described synthesis protocols and related research.

Table 1: Reactant Quantities for Hydrothermal Synthesis of Na[(Zn(OH)]₃(SO₃)₂ [10]

| Reagent | Mass (g) |

|---|---|

| Zinc Carbonate | 0.1236 |

| Sodium Sulfite | 0.2583 |

| Water | 5.288 |

| 1,4-bis(3-aminopropyl)piperazine | 0.2429 |

| Acetic Acid | 0.254 |

Table 2: Key Parameters for Synthesis Protocols

| Parameter | Precipitation Method | Hydrothermal Method |

|---|---|---|

| Primary Zinc Precursor | Zinc Sulfate (ZnSO₄)[7] | Zinc Carbonate[10] |

| Primary Sodium Source | Sodium Hydroxide (NaOH)[7] | Sodium Sulfite (Na₂SO₃)[10] |

| Temperature | Room Temperature[7] | 120 °C[10] |

| Reaction Time | ~5 minutes[7] | 7 days[10] |

| Final pH | Not specified (alkaline) | 6.79[10] |

| Product | Zinc Hydroxide (Zn(OH)₂) | this compound Sulfite (Na[(Zn(OH)]₃(SO₃)₂) |

Table 3: Influence of NaOH Concentration on ZnSe/GO Composite Synthesis [13]

| NaOH Molarity (M) | Solution pH | Resulting Crystallite Size (nm) |

|---|---|---|

| 2 | 11.17 | 21.0 |

| 3 | 11.38 | 31.5 |

| 4 | 11.47 | 36.0 |

| 5 | 11.53 | 50.3 |

| 6 | 11.89 | 52.0 |

Note: This data is for a related zinc-based composite but illustrates the significant impact of hydroxide concentration on the final product's characteristics.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow and chemical reaction pathways.

Caption: General experimental workflow for zinc hydroxide synthesis.

Caption: Reaction pathway of zinc ions in sodium hydroxide solution.

References

- 1. What is formed in the reaction of sodium hydroxide with zinc? [prepp.in]

- 2. Zinc hydroxide - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. benchchem.com [benchchem.com]

- 5. inorganic chemistry - Mechanism of Zn + NaOH? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. testbook.com [testbook.com]

- 7. Page loading... [guidechem.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Synthesis of ZnO Nanoparticles via Simple Wet-Chemical Routes [ouci.dntb.gov.ua]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to Sodium Zinc Hydroxide Precursors: Synthesis, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium zinc hydroxide (B78521) precursors, primarily sodium tetrahydroxozincate (Na₂[Zn(OH)₄]) and sodium trihydroxozincate (NaZn(OH)₃), are critical intermediates in the synthesis of various zinc-based nanomaterials, most notably zinc oxide (ZnO).[1][2] The properties of the final zinc oxide product, such as particle size, morphology, and surface area, are intrinsically linked to the controlled formation and decomposition of these precursors.[3] Understanding the synthesis parameters and physicochemical characteristics of sodium zinc hydroxide precursors is therefore paramount for the rational design and fabrication of zinc-containing materials for applications in catalysis, sensors, and drug delivery systems. This guide provides a comprehensive overview of the synthesis, properties, and characterization of these important precursor materials.

Core Chemical Principles

The formation of this compound precursors is based on the amphoteric nature of zinc hydroxide, which is soluble in excess strong alkali.[4] Solutions of sodium zincate can be prepared by dissolving zinc, zinc hydroxide, or zinc oxide in an aqueous solution of sodium hydroxide.[1] The primary precursor species in solution is the tetrahydroxozincate anion, [Zn(OH)₄]²⁻.[1][5]

The fundamental reactions are:

-

From Zinc Metal: Zn + 2 NaOH + 2 H₂O → Na₂[Zn(OH)₄] + H₂[1]

-

From Zinc Hydroxide: Zn(OH)₂ + 2 NaOH → Na₂[Zn(OH)₄]

-

From Zinc Oxide: ZnO + 2 NaOH + H₂O → Na₂[Zn(OH)₄][1]

These precursors are typically not isolated but are formed in situ and then decomposed, usually through thermal treatment (hydrothermal synthesis or calcination), to yield zinc oxide. The overall reaction when using a zinc salt like zinc nitrate (B79036) and sodium hydroxide is a two-step process involving the initial precipitation of zinc hydroxide, which then reacts with excess hydroxide to form the soluble this compound complex.

Synthesis Methodologies

The most common methods for generating this compound precursors for the synthesis of zinc oxide nanomaterials are co-precipitation and hydrothermal synthesis.

Co-Precipitation Method

Co-precipitation is a widely used, facile, and scalable method for the synthesis of zinc oxide nanoparticles via a this compound precursor. It involves the controlled precipitation of a zinc-containing solid from a solution containing zinc ions and a precipitating agent, typically a strong base like sodium hydroxide.

Materials:

-

Zinc precursor (e.g., Zinc Nitrate Hexahydrate, Zinc Acetate Dihydrate)

-

Precipitating agent (e.g., Sodium Hydroxide)

-

Solvent (e.g., Deionized water, Ethanol)

Equipment:

-

Magnetic stirrer with hotplate

-

Beakers

-

Burette

-

pH meter

-

Centrifuge

-

Oven

-

Furnace (for calcination)

Procedure:

-

Preparation of Solutions:

-

Prepare an aqueous solution of the zinc precursor (e.g., 0.1 M Zinc Acetate).

-

Prepare an aqueous solution of the precipitating agent (e.g., 0.2 M Sodium Hydroxide).

-

-

Precipitation:

-

Heat the zinc precursor solution to a specific temperature (e.g., 70°C) under constant stirring.

-

Slowly add the sodium hydroxide solution dropwise to the heated zinc precursor solution. A white precipitate of zinc hydroxide will form.

-

Continue adding the base until a desired pH is reached (e.g., pH 10-12). The excess hydroxide ions will lead to the formation of the soluble this compound precursor.

-

-

Aging and Washing:

-

Age the solution by continuing to stir for a set period (e.g., 2 hours) to ensure homogeneity and complete reaction.

-

Collect the precipitate by centrifugation.

-

Wash the precipitate multiple times with deionized water and then with ethanol (B145695) to remove unreacted ions and byproducts.

-

-

Drying and Calcination:

-

Dry the washed precipitate in an oven at a low temperature (e.g., 80-100°C) to obtain the zinc hydroxide/sodium zinc hydroxide precursor.

-

Calcine the dried powder in a furnace at a higher temperature (e.g., 300-500°C) to induce thermal decomposition and form crystalline zinc oxide.

-

Quantitative Data from Co-Precipitation Studies:

| Zinc Precursor (Concentration) | Precipitating Agent (Concentration) | Molar Ratio (Zn:OH) | Reaction Temperature (°C) | Final pH | Calcination Temperature (°C) | Resulting ZnO Particle Size (nm) |

| Zinc Acetate (0.1 M) | Sodium Hydroxide (0.1 M) | 1:1 | 90 | - | - | 60 |

| Zinc Acetate (0.1 M) | Sodium Hydroxide (0.2 M) | 1:2 | 90 | - | - | 58 |

| Zinc Acetate (0.1 M) | Sodium Hydroxide (0.3 M) | 1:3 | 90 | - | - | 52 |

| Zinc Acetate (0.1 M) | Sodium Hydroxide (0.4 M) | 1:4 | 90 | - | - | 50 |

| Zinc Nitrate (0.25 M) | Sodium Hydroxide | - | Room Temp. | - | 300 | - |

Note: The particle sizes are of the final ZnO product, which are influenced by the precursor properties.

Hydrothermal Method

The hydrothermal method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures. This method allows for excellent control over the size, morphology, and crystallinity of the resulting nanoparticles.

Materials:

-

Zinc precursor (e.g., Zinc Acetate Dihydrate)

-

Mineralizer/Precipitating agent (e.g., Sodium Hydroxide)

-

Solvent (e.g., Deionized water)

Equipment:

-

Magnetic stirrer

-

Beakers

-

Teflon-lined stainless steel autoclave

-

Oven

Procedure:

-

Preparation of the Precursor Solution:

-

Dissolve the zinc precursor in deionized water.

-

Add the sodium hydroxide solution to the zinc precursor solution under vigorous stirring to form a milky white suspension containing the this compound precursor.

-

-

Hydrothermal Treatment:

-

Transfer the suspension to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180°C) for a defined duration (e.g., 12-24 hours).

-

-

Cooling and Washing:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting precipitate by centrifugation or filtration.

-

Wash the product thoroughly with deionized water and ethanol.

-

-

Drying:

-

Dry the final product in an oven at a low temperature (e.g., 60-80°C).

-

Quantitative Data from Hydrothermal Synthesis Studies:

| Zinc Precursor | Mineralizer | Temperature (°C) | Time (h) | Resulting ZnO Morphology |

| Zinc Acetate | Sodium Hydroxide | 100-200 | 24 | Rods, Flower-like, Flake-like |

| Zinc Acetate | Sodium Hydroxide | 160 | 12 | Hexagonal pellets (at pH 8.0-8.5) |

| Zinc Nitrate | Sodium Hydroxide | 140 | 4 | Nanoparticles |

Properties and Characterization of Precursors

While the this compound precursors are often transient intermediates, their properties dictate the final characteristics of the zinc oxide product.

Chemical Properties

-

Formula: The most common species are Na₂[Zn(OH)₄] and NaZn(OH)₃.[1]

-

Molar Mass: The molar mass of Na₂[Zn(OH)₄] is approximately 179.42 g/mol .[1]

-

Amphoteric Nature: Zinc hydroxide, the parent of these precursors, is amphoteric, dissolving in both acids and strong bases.[4]

Physical Properties

Direct measurement of the physical properties of the isolated precursors is not commonly reported in the literature, as they are typically used in solution or as a wet precipitate. The morphology and particle size of the final ZnO product are often used as indirect indicators of the precursor's characteristics.

Thermal Decomposition

The thermal decomposition of the zinc hydroxide precursor is a critical step in forming zinc oxide. The decomposition generally proceeds as follows:

Zn(OH)₂ → ZnO + H₂O

When sodium is present in the precursor, the decomposition can be more complex. The decomposition of NaZn(OH)₃ in solution, for instance, is influenced by temperature and dilution, leading to the precipitation of ZnO.[6] The thermal decomposition of related zinc hydroxy-sulfate-hydrate minerals has been studied, showing a multi-step process of dehydration and dehydroxylation to form ZnO at higher temperatures.[7]

Visualizations

Diagrams of Experimental Workflows

Caption: Co-Precipitation Workflow for ZnO Synthesis.

Caption: Hydrothermal Synthesis Workflow for ZnO.

Conclusion

This compound precursors are versatile intermediates that play a crucial role in the bottom-up synthesis of zinc oxide nanomaterials. The choice of synthesis method, whether co-precipitation or hydrothermal, along with precise control over reaction parameters such as temperature, pH, and precursor concentration, allows for the tuning of the final properties of the zinc oxide product. While the precursors themselves are often transient, a thorough understanding of their formation and decomposition is essential for the reproducible and controlled synthesis of advanced zinc-based materials for a variety of scientific and industrial applications. Further research into the isolation and detailed characterization of these precursor phases could provide deeper insights into the nucleation and growth mechanisms of zinc oxide, paving the way for even more precise control over nanomaterial synthesis.

References

- 1. Sodium zincate - Wikipedia [en.wikipedia.org]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. d-nb.info [d-nb.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Zincate (Zn(OH)42-), sodium (1:2), (T-4)- | H4Na2O4Zn | CID 166652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Preliminary Studies of Sodium Zinc Hydroxide Stability: A Technical Guide

This technical guide provides an in-depth overview of the preliminary stability studies of sodium zinc hydroxide (B78521), with a focus on its thermal and chemical decomposition. The information is intended for researchers, scientists, and professionals in drug development who may utilize zinc-based compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes decomposition pathways and experimental workflows.

Data Presentation: Quantitative Stability Data

The stability of sodium zinc hydroxide and related compounds is influenced by factors such as temperature, pH, and the presence of other ions. The following tables summarize the available quantitative data from preliminary studies.

Table 1: Thermal Stability of Zinc Hydroxy Compounds

| Compound | Decomposition Temperature (°C) | Decomposition Product(s) | Reference |

| ε-Zn(OH)₂ | > 125 | ZnO + H₂O | [1] |

| Zn₅(OH)₈Cl₂·H₂O | 235 - 310 (dehydration and decomposition) | ZnO + ZnCl₂ + H₂O | [1] |

| β-ZnOHCl | 310 - 579 | ZnO + ZnCl₂ + H₂O | [1] |

| ZnOHF | 430 - 947 | ZnO + ZnF₂ + H₂O | [1] |

| Zinc Hydroxide Carbonate | > 200 | ZnO + CO₂ + H₂O | [2] |

Table 2: Decomposition Kinetics of this compound in Alkaline Solution

| Compound | Temperature (°C) | Kinetic Equation | Rate-Determining Step | Reference |

| NaZn(OH)₃ | 75 | R = 1 - e-1.1t0.3 | Decomposition of Zn(OH)₄²⁻ on the zinc oxide surface | [3] |

Table 3: Influence of pH on Zinc Compound Stability

| pH Range | Observation | Reference |

| 9.2 - 9.8 | Passivation of zinc is enhanced with increasing pH. | [4][5] |

| > 12 | Formation of soluble zincates like MZn(OH)₃ or M₂Zn(OH)₄. | [6] |

| Acidic (4-5) | Higher antibacterial activity of ZnO nanoparticles, suggesting increased dissolution. | [7] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing stability studies. The following are protocols for key experiments cited in the literature.

2.1 Protocol for Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal decomposition profile of this compound.

-

Instrumentation: A thermogravimetric analyzer coupled with a differential thermal analyzer (TGA/DTA).

-

Procedure:

-

A precisely weighed sample of the zinc hydroxy compound (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

-

An inert atmosphere (e.g., nitrogen or argon) is maintained with a constant flow rate to prevent oxidative side reactions.

-

The weight loss of the sample as a function of temperature is recorded. The DTA signal provides information about endothermic and exothermic events.

-

The decomposition temperatures are identified as the onset temperatures of significant weight loss steps in the TGA curve.

-

-

Data Analysis: The resulting TGA and DTA curves are analyzed to identify decomposition steps, corresponding temperature ranges, and the nature of the thermal events (endothermic or exothermic).

2.2 Protocol for Studying the Decomposition of Sodium Zincate Solution by Dilution

-

Objective: To investigate the effect of dilution, temperature, and time on the decomposition of a saturated sodium zincate solution.[3]

-

Materials: Saturated sodium zincate solution (e.g., containing 32.43% Na₂O and 22.93% ZnO at 100°C), deionized water.[3]

-

Procedure:

-

A known volume of the saturated sodium zincate solution is heated to a specific temperature (e.g., 100°C).[3]

-

A predetermined volume of deionized water is added to achieve a specific dilution factor.

-

The diluted solution is then cooled to and maintained at different temperatures (e.g., 75, 50, and 25°C) with constant stirring.[3]

-

Aliquots of the solution are withdrawn at different time intervals.

-

The withdrawn samples are immediately filtered to separate the precipitated solid (ZnO).

-

The concentration of zinc in the filtrate is determined using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).

-

-

Data Analysis: The decomposition rate (R) is calculated based on the change in zinc concentration in the solution over time.[3] The solid precipitate can be analyzed using X-ray diffraction (XRD) and scanning electron microscopy (SEM) to determine its crystal structure and morphology.[3]

Mandatory Visualization

The following diagrams illustrate the decomposition pathway of this compound and a general experimental workflow for its stability analysis.

Caption: Decomposition pathways of this compound.

Caption: Experimental workflow for stability analysis.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Impact of pH and temperature on the electrochemical and semiconducting properties of zinc in alkaline buffer media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of pH and Temperature on Antibacterial Activity of Zinc Oxide Nanofluid Against Escherichia coli O157: H7 and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling a Novel Crystal Architecture: A Technical Guide to Sodium Zinc Hydroxide Sulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the novel sodium zinc hydroxide (B78521) sulfite (B76179) compound, Na[(Zn(OH)]3(SO3)2. The discovery of this unique structure, characterized by an unprecedented planar Zn3O geometry, opens new avenues for materials science and may have implications in fields requiring structurally novel inorganic compounds. This document details the synthesis, structural analysis, and key crystallographic data of this compound.

Core Structural and Chemical Data

The defining feature of Na[(Zn(OH)]3(SO3)2 is its corrugated hexagonal sheets formed by alternating Zn2+ and OH- ions. A significant deviation from known structures is the bonding geometry of one-third of the oxygen sites within these sheets, which form a perfect planar Zn3O unit, in contrast to the typical pyramidal OZn3 units. This planarity is thought to maximize the separation between adjacent Na+ ions and the protons of the hydroxyl groups.

Crystallographic Data

The crystal structure of Na[(Zn(OH)]3(SO3)2 was determined by low-temperature, high-resolution single-crystal X-ray diffraction.

| Parameter | Value |

| Chemical Formula | H2NaO8S2Zn3 |

| Formula Weight | 496.28 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 9.043(2) |

| b (Å) | 9.073(2) |

| c (Å) | 9.771(2) |

| β (deg) | 114.38(3) |

| Volume (Å3) | 729.4(3) |

| Z | 2 |

| Density (calculated) (g/cm3) | 2.260 |

| Absorption Coefficient (mm-1) | 5.614 |

| F(000) | 484 |

Selected Bond Lengths and Angles

| Bond | Length (Å) | Bond | Angle (°) |

| Zn(1)-O(1) | 2.062(2) | O(1)-Zn(1)-O(2) | 112.9(1) |

| Zn(1)-O(2) | 2.073(2) | O(1)-Zn(1)-O(3) | 111.8(1) |

| Zn(1)-O(3) | 2.081(2) | O(2)-Zn(1)-O(3) | 108.9(1) |

| Zn(2)-O(1) | 2.084(2) | O(1)-Zn(2)-O(4) | 110.5(1) |

| Zn(2)-O(4) | 2.091(2) | O(1)-Zn(2)-O(5) | 109.7(1) |

| Zn(2)-O(5) | 2.099(2) | O(4)-Zn(2)-O(5) | 108.4(1) |

| S(1)-O(6) | 1.521(2) | O(6)-S(1)-O(7) | 105.2(1) |

| S(1)-O(7) | 1.525(2) | O(6)-S(1)-O(8) | 105.8(1) |

| S(1)-O(8) | 1.530(2) | O(7)-S(1)-O(8) | 104.9(1) |

Experimental Protocols

The synthesis and characterization of Na[(Zn(OH)]3(SO3)2 follow a precise hydrothermal method and single-crystal X-ray diffraction analysis.

Hydrothermal Synthesis

The title compound was prepared via a hydrothermal reaction.[1]

Materials:

-

Zinc carbonate (ZnCO3)

-

Sodium sulfite (Na2SO3)

-

Deionized water

-

Acetic acid

Procedure:

-

In a 23-mL Teflon-lined stainless steel autoclave, 0.1236 g of zinc carbonate, 0.2583 g of sodium sulfite, and 5.288 g of water were mixed.

-

The mixture was stirred for 30 minutes.

-

The pH of the resulting mixture was adjusted to 6.79 using 0.2429 g of 1,4-bis(3-aminopropyl)piperazine and 0.254 g of acetic acid.

-

The vessel was sealed and heated at 120 °C for 7 days.

-

After cooling to room temperature, colorless crystals of Na[(Zn(OH)]3(SO3)2 were recovered.

Single-Crystal X-ray Diffraction

A suitable single crystal was selected for X-ray diffraction analysis.

Data Collection:

-

Instrument: Bruker SMART APEX II CCD diffractometer

-

Radiation: MoKα (λ = 0.71073 Å)

-

Temperature: 150 K

-

Data Collection Method: ω and φ scans

Structure Solution and Refinement:

-

The structure was solved by direct methods and refined by full-matrix least-squares on F2 using the SHELXTL software package.

-

All non-hydrogen atoms were refined anisotropically.

-

Hydrogen atoms were located from difference Fourier maps and refined isotropically.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships within the novel sodium zinc hydroxide sulfite.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Zinc Oxide Nanoparticles from Sodium Zinc Hydroxide Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc oxide (ZnO) nanoparticles are gaining significant attention in the biomedical field, particularly for their potential in drug delivery systems.[1][2] Their biocompatibility, biodegradability, and unique physicochemical properties make them an attractive platform for the targeted delivery and controlled release of therapeutic agents.[1][3] The synthesis method plays a crucial role in determining the size, morphology, and surface chemistry of ZnO nanoparticles, which in turn influences their efficacy as drug carriers.[4] This document provides detailed protocols for the synthesis of ZnO nanoparticles using a sodium zinc hydroxide (B78521) precursor, a method known for its simplicity and cost-effectiveness.[5]

The synthesis generally involves the precipitation of a zinc hydroxide or related zinc-containing precursor from a zinc salt solution using a precipitating agent like sodium hydroxide.[5][6] This precursor is then converted to crystalline ZnO nanoparticles, often through a subsequent calcination step.[4][5] The properties of the resulting nanoparticles can be tuned by controlling various experimental parameters.[5]

Experimental Protocols

This section details the methodologies for the synthesis of ZnO nanoparticles via the precipitation of a zinc hydroxide precursor using sodium hydroxide.

Protocol 1: Co-precipitation Method

This method is a straightforward and scalable approach for synthesizing ZnO nanoparticles.[4]

Materials:

-

Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Precursor Solution Preparation: Dissolve zinc acetate dihydrate in deionized water to create a 0.2 M solution with continuous stirring.[4]

-

Precipitation: Prepare a 0.4 M solution of sodium hydroxide in deionized water. Add the NaOH solution dropwise to the zinc acetate solution under vigorous stirring. A white precipitate of zinc hydroxide (Zn(OH)₂) will form.[4]

-

Aging: Continue to stir the mixture at room temperature for 2 hours to allow the precipitate to age.[4]

-

Washing: Centrifuge the suspension at 8000 rpm for 10 minutes. Discard the supernatant and wash the precipitate sequentially with deionized water and ethanol to remove unreacted precursors and byproducts. Repeat the washing step three times.[4]

-

Drying: Dry the washed precipitate in an oven at 80°C for 12 hours.[4]

-

Calcination: Calcine the dried powder in a muffle furnace at 450°C for 3 hours to transform the zinc hydroxide into ZnO nanoparticles.[4]

Protocol 2: Hydrothermal Method

The hydrothermal method allows for the synthesis of crystalline ZnO nanoparticles at relatively low temperatures.[7]

Materials:

-

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Sodium hydroxide (NaOH)

Procedure:

-

Solution Preparation: Prepare a 0.1 M solution of zinc acetate dihydrate in 50 ml of methanol under stirring. In a separate vessel, prepare a 0.1 M solution of sodium hydroxide in 50 ml of methanol.[7]

-

Reaction: Add the methanolic NaOH solution to the zinc acetate solution under continuous stirring to maintain a pH of 9.[7]

-

Hydrothermal Treatment: Transfer the resulting solution into a Teflon-lined autoclave and maintain it at 150°C for 1 hour under autogenous pressure.[7]

-

Cooling and Collection: Allow the autoclave to cool to room temperature naturally. The resulting white solid product is then collected.[7]

-

Washing and Drying: Wash the product with methanol, filter, and then dry in an oven at 60°C.[7]

Data Presentation

The following tables summarize quantitative data from studies on the synthesis of ZnO nanoparticles using sodium hydroxide, highlighting the influence of synthesis parameters on their physical properties.

Table 1: Influence of NaOH Concentration on Crystallite Size

| Zinc Precursor | NaOH Concentration (M) | Crystallite Size (nm) | Reference |

| Zinc Acetate | 0.1 | 40 | [8] |

| Zinc Acetate | 0.2 | ~35 | [8] |

| Zinc Acetate | 0.3 | ~28 | [8] |

| Zinc Acetate | 0.4 | 23 | [8] |

| Zinc Nitrate | 0.2 | 37.87 | [9] |

| Zinc Nitrate | 0.3 | 39.33 | [9] |

| Zinc Nitrate | 0.4 | 55.17 | [9] |

Table 2: Influence of Synthesis Method and Parameters on Particle Size

| Synthesis Method | Zinc Precursor | Key Parameters | Particle Size (nm) | Reference |

| Hydrothermal | Zinc Acetate | 100°C | - | [10] |

| Hydrothermal | Zinc Acetate | 150°C, 1 hr | - | [7] |

| Co-precipitation | Zinc Acetate | 450°C calcination | - | [4] |

| Sol-Gel | Zinc Acetate | Varying NaOH/Zn ratio | 81.28 - 84.98 | [11] |

Visualizations

Workflow and Signaling Diagrams

The following diagrams illustrate the experimental workflow for ZnO nanoparticle synthesis and a conceptual signaling pathway for their application in targeted drug delivery.

Caption: Experimental workflow for ZnO nanoparticle synthesis.

Caption: Targeted drug delivery using functionalized ZnO nanoparticles.

Applications in Drug Development

ZnO nanoparticles possess several properties that make them promising candidates for drug delivery applications. Their ability to be functionalized allows for the attachment of targeting ligands, enabling selective delivery to cancer cells and reducing systemic toxicity.[1][3] The pH-sensitive nature of ZnO nanoparticles can be exploited for controlled drug release in the acidic tumor microenvironment.[3] Furthermore, the intrinsic anticancer and antimicrobial properties of ZnO nanoparticles can provide synergistic therapeutic effects.[12] They are also being investigated for their role in overcoming multidrug resistance in cancer cells.[3] The luminescent properties of ZnO nanoparticles also open up possibilities for their use in theranostics and bio-imaging.[12][13]

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Zinc Oxide Nanoparticles in Modern Science and Technology: Multifunctional Roles in Healthcare, Environmental Remediation, and Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. idosi.org [idosi.org]

- 8. researchgate.net [researchgate.net]